molecular formula C10H9F3O3 B1197121 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid CAS No. 56135-03-6

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid

Cat. No.: B1197121
CAS No.: 56135-03-6
M. Wt: 234.17 g/mol
InChI Key: JJYKJUXBWFATTE-UHFFFAOYSA-N
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Description

3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid: is a fluorinated organic compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol . This compound is known for its unique structural features, including a trifluoromethyl group, a methoxy group, and a phenyl group attached to a propanoic acid backbone. It is often used in various chemical and pharmaceutical research applications due to its chiral properties and ability to form stable derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid typically involves the reaction of trifluoroacetic acid derivatives with methoxy-substituted benzene compounds. One common method includes the esterification of trifluoroacetic acid with methoxybenzene, followed by hydrolysis to yield the desired acid . The reaction conditions often involve the use of catalysts such as DCC (dicyclohexylcarbodiimide) and solvents like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and hydrolysis processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and crystallization ensures high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), Potassium tert-butoxide (KOtBu)

Major Products:

    Oxidation: Ketones, Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry: 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is widely used as a chiral derivatizing agent in stereochemical studies. Its ability to form stable diastereomers with chiral amines makes it valuable for determining the enantiomeric purity of various compounds.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural properties.

Medicine: pharmaceutical intermediates and active pharmaceutical ingredients (APIs) . Its fluorinated structure can enhance the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in polymer chemistry and material science .

Comparison with Similar Compounds

  • 3,3,3-Trifluoro-2-methylpropanoic acid
  • 3,3,3-Trifluoro-2-phenylpropanoic acid
  • 3,3,3-Trifluoro-2-methoxypropanoic acid

Comparison: Compared to similar compounds, 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid is unique due to the presence of both a methoxy group and a phenyl group on the same carbon atom. This structural feature enhances its ability to form stable chiral derivatives and interact with biological macromolecules . The trifluoromethyl group further increases its lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYKJUXBWFATTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90897007
Record name (+/-)-Mosher's acid
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Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81655-41-6, 56135-03-6
Record name α-Methoxy-α-trifluoromethylphenylacetic acid
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Record name Mosher's acid
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Record name alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)-
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Record name (+/-)-Mosher's acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α-Methoxy-α-(trifluoromethyl)phenylacetic acid
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Record name (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid
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Record name .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)-
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Synthesis routes and methods

Procedure details

210 g of methyl α-methoxy-α-trifluoromethylphenylacetate (obtained according to Example 1) were mixed with 600 ml of methanol at 25° C., and 860 ml of 1N aqueous sodium hydroxide solution were slowly added dropwise. The mixture was stirred at room temperature for 5 hours. Dilute aqueous hydrochloric acid was then used to adjust the pH to 1, and extraction was carried out using 2×200 ml of methylene chloride, the organic phase was dried over sodium sulphate and, finally, the solvent was removed. This gave 96% yield of α-methoxy-α-trifluoromethylphenylacetic acid (=190 g).
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
860 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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